REACTION_SMILES
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[CH2:1]([CH3:2])[O:3][c:4]1[cH:5][cH:6][c:7]2[cH:8][cH:9][cH:10][c:11]([NH:14][C:15](=[O:16])[O:17][C:18]([CH3:19])([CH3:20])[CH3:21])[c:12]2[cH:13]1.[CH3:29][CH2:30][O:31][CH2:32][CH3:33].[ClH:22].[O:23]1[CH2:24][CH2:25][O:26][CH2:27][CH2:28]1>>[CH2:1]([CH3:2])[O:3][c:4]1[cH:5][cH:6][c:7]2[cH:8][cH:9][cH:10][c:11]([NH2:14])[c:12]2[cH:13]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOc1ccc2cccc(NC(=O)OC(C)(C)C)c2c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCO1
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Name
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Type
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product
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Smiles
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CCOc1ccc2cccc(N)c2c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |